N-(2-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide
Description
N-(2-{[4-(3-Chlorophenyl)piperazin-1-yl]sulfonyl}ethyl)-4-fluorobenzamide is a benzamide derivative featuring a piperazine ring substituted with a 3-chlorophenyl group, linked via a sulfonylethyl chain to a 4-fluorobenzamide moiety.
Properties
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O3S/c20-16-2-1-3-18(14-16)23-9-11-24(12-10-23)28(26,27)13-8-22-19(25)15-4-6-17(21)7-5-15/h1-7,14H,8-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFFDMMNDWWSAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
This compound acts as a potent and selective ligand for the D4 dopamine receptor. A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperazine-Based Sulfonamide-Benzamide Derivatives
Compound A : N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methyl-3-nitrobenzamide ()
- Structural Differences :
- Piperazine substituent: 4-Fluorophenyl vs. 3-Chlorophenyl in the target compound.
- Benzamide group: 2-Methyl-3-nitro vs. 4-Fluoro.
- The nitro group in Compound A could increase metabolic stability but reduce solubility compared to the fluorine substituent in the target compound .
Compound B : 3-Chloro-N-[(2S)-1-[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]-3-methylbutan-2-yl]-4-(3-methylphenoxy)benzamide ()
- Structural Differences :
- Piperazine substituent: 3-Hydroxyphenyl vs. 3-Chlorophenyl.
- Linker: Branched alkyl chain vs. sulfonylethyl.
- Implications :
Fluorinated Benzamide Derivatives with Heterocyclic Systems
Compound C : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide ()
- Structural Differences :
- Core structure: Pyrazolo-pyrimidine-chromene vs. piperazine-benzamide.
- Fluorine placement: Dual fluorine atoms on chromene and benzamide.
- Implications :
- The chromene-pyrimidine system in Compound C likely targets kinase or protease enzymes, diverging from the dopamine receptor focus suggested for the target compound.
- Fluorine at the 4-position in the target compound may optimize π-π stacking in hydrophobic binding pockets compared to Compound C’s 5-fluoro substitution .
Dopamine Receptor Ligands
Compound D : [³H]NGD 94-1 ()
- Functional Comparison :
- Compound D is a selective dopamine D4 receptor ligand with low striatal binding, unlike D2/D3 ligands.
- The target compound’s piperazine-sulfonamide scaffold resembles D4 ligands but lacks direct evidence of receptor affinity.
- Key Differences :
Data Table: Structural and Functional Comparisons
Key Research Findings and Implications
- Electronic Effects : Fluorine and chlorine substituents on the benzamide and piperazine rings may fine-tune electronic properties, influencing receptor binding or metabolic pathways .
- Receptor Selectivity : Structural analogs like Compound D highlight the importance of piperazine-sulfonamide motifs in dopamine D4 receptor selectivity, though the target compound’s specificity remains unverified .
- Solubility vs. Bioavailability : Hydrophilic groups (e.g., hydroxyl in Compound B) improve solubility but may limit blood-brain barrier penetration, whereas lipophilic groups (e.g., 3-chlorophenyl) in the target compound could enhance CNS uptake .
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